2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C20H33BO2 . It’s related to 3,5-Di-tert-butylphenol, which is a compound with the molecular formula C14H22O .
Synthesis Analysis
The synthesis of compounds related to “2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has been reported in the literature. For instance, a compound was synthesized by the reaction of meso-(3,5-di-tert-butylphenyl)-dipyrromethane, trimethylsilylpropynal, and phenylpropargyl aldehyde .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the crystal structure of a compound with a similar structure was found to display a highly unsymmetric molecular entity involving three different substituents on the meso-positions .Chemical Reactions Analysis
The chemical reactions involving compounds related to “2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” have been studied. For instance, the synthesis of arylacetylenes has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be found in databases like PubChem .Scientific Research Applications
Ultraviolet Absorber
The compound is known to be used as an ultraviolet absorber . It is widely used in plastic materials for protection against UV-irradiation . This application is particularly important in the manufacturing of outdoor products, where UV radiation can cause degradation of materials over time.
Antifungal Metabolite
Another interesting application of a similar compound, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, is its use as an antifungal metabolite . It has shown significant antagonistic activity against Candida albicans ATCC 10231 and Aspergillus niger clinical isolate . This suggests potential applications in the development of new antifungal drugs.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of compounds related to “2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could involve further investigation into their synthesis, properties, and potential applications. For example, a recent study reported the synthesis of an acyl pyrazole derivative using an oxidative functionalization reaction .
properties
IUPAC Name |
2-(3,5-ditert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33BO2/c1-17(2,3)14-11-15(18(4,5)6)13-16(12-14)21-22-19(7,8)20(9,10)23-21/h11-13H,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIKOKWYQGKXRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1071924-13-4 | |
Record name | 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.